molecular formula C8H9NO2 B13004104 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13004104
M. Wt: 151.16 g/mol
InChI Key: AJEDRQYSUPJXEK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is a bicyclic heterocyclic compound featuring a fused furopyridine core and an aldehyde functional group at the 2-position. Its structure combines a tetrahydrofuran ring fused to a tetrahydropyridine ring, with the aldehyde group providing a reactive site for chemical modifications. This compound has garnered attention in medicinal chemistry due to its role as a scaffold for Janus kinase 2 (JAK2) inhibitors, demonstrating high potency (IC₅₀ = 0.7 nM) and selectivity (>30-fold over JAK3) in preclinical studies .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2

InChI Key

AJEDRQYSUPJXEK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a precursor compound undergoes cyclization in the presence of an acid catalyst . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at position 2 enables classical carbonyl reactions:

Nucleophilic Additions

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazines) to form imines or hydrazones. For example:

    R NH2+AldehydeMeOH RTR N CH Furopyridine+H2O\text{R NH}_2+\text{Aldehyde}\xrightarrow{\text{MeOH RT}}\text{R N CH Furopyridine}+\text{H}_2\text{O}

    This reaction is foundational for synthesizing bioactive derivatives, as demonstrated in studies of pyridine-2-carbaldehyde analogs .

Reductions

  • Aldehyde to Alcohol : Catalytic hydrogenation (H₂/Pd) or borohydride reduction (NaBH₄) converts the aldehyde to a primary alcohol:

     CHONaBH4,EtOH CH2OH\text{ CHO}\xrightarrow{\text{NaBH}_4,\text{EtOH}}\text{ CH}_2\text{OH}

    This transformation is critical for modifying solubility and bioactivity .

Oxidations

  • Carboxylic Acid Formation : Oxidizing agents like KMnO₄ or CrO₃ convert the aldehyde to a carboxylic acid .

Heterocyclic Ring Reactivity

The fused furopyridine ring undergoes electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

  • Nitration : Directed by the electron-withdrawing aldehyde group, nitration occurs at position 5 or 7 of the pyridine ring using HNO₃/H₂SO₄ .

  • Halogenation : Bromine or chlorine substitutes at the activated positions under acidic conditions .

Cyclization Reactions

  • Pictet–Spengler Cyclization : Under acidic conditions (HCl/CH₃CN), the aldehyde reacts with β-arylethylamines to form tetrahydro-β-carboline analogs :

    Aldehyde+Ar CH2 CH2 NH2HClTetrahydrofuropyridine fused carboline\text{Aldehyde}+\text{Ar CH}_2\text{ CH}_2\text{ NH}_2\xrightarrow{\text{HCl}}\text{Tetrahydrofuropyridine fused carboline}

    This method yields bioactive alkaloid-like structures in 40–60% yields .

Multicomponent Reactions

The compound participates in one-pot syntheses:

Protection/Deprotection

  • Boc Protection : The aldehyde can be temporarily protected as an acetal (e.g., using tert-butoxycarbonyl anhydride) to prevent unwanted reactions during synthetic sequences.

Mechanistic Insights

  • Acid-Catalyzed Cyclizations : Protonation of the aldehyde oxygen enhances electrophilicity, facilitating nucleophilic attack by amines or enolates .

  • Steric Effects : The fused ring system directs substituents to equatorial positions in transition states, favoring specific regioisomers .

Scientific Research Applications

Medicinal Chemistry

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is being explored as a pharmaceutical intermediate due to its ability to modulate enzyme activity and influence signaling pathways. Preliminary studies suggest that it may interact with various enzymes and receptors involved in metabolic processes, making it a candidate for drug development.

Biochemical Probes

The compound's unique structure allows it to serve as a biochemical probe in assays aimed at understanding enzyme mechanisms and receptor interactions. Its ability to bind selectively to certain biological targets could facilitate the discovery of new therapeutic agents.

Synthetic Chemistry

In synthetic organic chemistry, 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is utilized in cyclization reactions to produce other complex molecules. This capability is crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Case Study 1: Interaction with Biological Targets

Research indicates that this compound may exhibit significant biological activity through its interactions with metabolic enzymes. For example, studies have shown that derivatives of this compound can inhibit specific enzymes linked to disease pathways, suggesting potential therapeutic applications in treating conditions such as cancer or metabolic disorders.

Case Study 2: Synthesis and Characterization

A study focusing on the synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde demonstrated efficient cyclization methods using various precursors. The characterization of synthesized compounds revealed insights into their structural properties and reactivity profiles, which are essential for further application in drug design.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the modulation of biological activity . Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Furo vs. Thieno Derivatives

The substitution of the oxygen atom in the furo[3,2-c]pyridine core with sulfur yields thieno[3,2-c]pyridine derivatives, which are widely explored in antiplatelet therapeutics. Key differences include:

  • Hydrophobicity: Sulfur’s larger atomic radius and polarizability in thieno derivatives may improve membrane permeability and hydrophobic binding.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Group Key Biological Activity Selectivity/Potency Therapeutic Application
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde Furo[3,2-c]pyridine Aldehyde JAK2 inhibition IC₅₀ = 0.7 nM; >30-fold selectivity over JAK3 Autoimmune diseases, Cancer
Clopidogrel Thieno[3,2-c]pyridine Methyl ester P2Y12 receptor antagonism High selectivity for P2Y12 Thrombosis prevention
Compound C1 (Thieno derivative) Thieno[3,2-c]pyridine Unspecified Antiplatelet aggregation Superior to ticlopidine in rat models Thrombosis
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid Furo[3,2-c]pyridine Carboxylic acid Not reported (potential metabolite) N/A Synthetic intermediate

Functional Group Influence

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers reactivity for forming Schiff bases or covalent inhibitors, whereas carboxylic acid derivatives (e.g., ) may act as metabolites or passive inhibitors .
  • Ester Groups (Clopidogrel) : The methyl ester in clopidogrel serves as a prodrug moiety, requiring hepatic activation to exert antiplatelet effects .

Biological Activity

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by its unique fused ring structure comprising both furan and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores the biological activity of this compound, reviewing its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C8_8H7_7NO3_3
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 175733-76-3

The compound features an aldehyde functional group at the 2-position of the pyridine ring, which contributes to its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehydes through a Pictet–Spengler reaction . This method allows for the efficient formation of the desired heterocyclic structure.

Research indicates that this compound exhibits potential biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of Alzheimer's disease. In vitro studies have demonstrated that it can effectively inhibit these enzymes with varying IC50_{50} values .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by modulating oxidative stress and inflammatory pathways in neuronal cells .
  • Interaction with Biological Targets : The unique structure allows for interactions with various biological targets including receptors and enzymes involved in signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

StudyFindings
Study on Cholinesterase Inhibition A series of derivatives were synthesized and evaluated for their ability to inhibit human AChE and BuChE. Compounds showed IC50_{50} values ranging from 24 to 607 nM .
Neuroprotective Activity Assessment Compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines .
Mechanistic Studies Docking studies indicated that some derivatives bind effectively to the active sites of AChE and exhibit mixed inhibition patterns .

Applications in Medicinal Chemistry

The biological activities associated with this compound make it a valuable candidate in drug discovery efforts aimed at treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit cholinesterases positions it as a potential therapeutic agent alongside existing treatments.

Q & A

Q. What are the recommended methods for synthesizing 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde in laboratory settings?

The compound is synthesized via the Pictet–Spengler reaction , which involves cyclization of imine intermediates derived from furanic amines and aldehydes in acidic media. For example, reacting 2-(5-methylfuran-2-yl)ethylamine with benzaldehyde in acetonitrile (CH₃CN) under reflux forms the imine intermediate, followed by HCl-mediated cyclization to yield the tetrahydrofuropyridine scaffold . Key steps include:

  • Imine formation : Reflux in CH₃CN for 1 hour.
  • Cyclization : Addition of HCl (1–2 equivalents) at 50–70°C for 2–5 hours.
  • Purification : Isolation via hydrochloride salt precipitation and subsequent free base conversion using NaOH.

Q. What safety precautions are critical when handling this compound?

Handling requires strict adherence to:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : Immediate rinsing with water for eye/skin contact (15 minutes minimum) and medical consultation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. What analytical techniques are used to characterize this compound?

Standard characterization includes:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing fused furan-pyridine rings).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS).
  • Chromatography : HPLC or GC-MS for purity assessment.
  • X-ray Crystallography : Optional for absolute stereochemical determination (if crystalline derivatives are available).

Q. What are the potential biological applications of this compound?

While direct data on the tetrahydro derivative is limited, its structural analogs exhibit:

  • Antimicrobial Activity : Furopyridine derivatives inhibit bacterial/fungal growth via interference with nucleic acid synthesis .
  • Anticancer Potential : Scaffold modifications (e.g., introducing electron-withdrawing groups) enhance binding to kinase targets .
  • Neuropharmacology : Hydrogenated furopyridines are explored as modulators of neurotransmitter receptors .

Advanced Research Questions

Q. How can the Pictet–Spengler reaction be optimized to improve yields?

Optimization strategies include:

  • Solvent Selection : Toluene (58% yield) outperforms CH₃CN (26%) or AcOH (≤47%) due to better iminium cation stabilization .
  • Acid Equivalents : 1–2 equivalents of HCl minimize side reactions (e.g., tarring) while maximizing cyclization efficiency .
  • Temperature Control : 70°C in toluene balances reaction rate and decomposition risks .

Table 1 : Key Reaction Optimization Parameters (Adapted from )

SolventTemperature (°C)HCl (equiv)Yield (%)
Toluene701.058
CH₃CN502.026
AcOH702.048

Q. How does the choice of aldehyde substrate affect synthesis outcomes?

  • Aromatic Aldehydes : Benzaldehyde derivatives yield stable iminium cations, enabling cyclization (e.g., 58% yield with toluene) .
  • Aliphatic Aldehydes : Poor reactivity due to insufficient cation stabilization (e.g., 2-phenylacetaldehyde fails to cyclize) .
  • Heteroaromatic Aldehydes : Acid-sensitive substrates (e.g., 1H-pyrrole-2-carbaldehyde) induce decomposition/tarring .

Q. What strategies mitigate intermediate instability and side reactions?

  • Low-Temperature Phases : Conduct cyclization below 70°C to reduce tarring .
  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of dihydrofuropyridine intermediates.
  • Solvent Purity : Anhydrous solvents (e.g., dried CH₃CN) minimize hydrolysis .

Q. How can computational methods predict the compound’s reactivity?

  • DFT Calculations : Model transition states of cyclization to identify energetically favorable pathways.
  • Molecular Docking : Screen scaffold modifications for enhanced target binding (e.g., kinases, antimicrobial proteins) .

Q. What are the limitations in scaling up synthesis for preclinical studies?

  • Tarring : Acidic conditions promote polymerization; optimize pH and reaction time .
  • Substrate Scope : Limited to aromatic aldehydes; aliphatic/heterocyclic variants require alternative synthetic routes .

Q. How does the fused ring system influence chemical reactivity?

The fused furan-pyridine system:

  • Enhances Electron Density : Pyridine N and furan O enable hydrogen bonding with biological targets .
  • Constrains Conformation : Rigidity improves binding specificity in drug design .
  • Facilitates Functionalization : Aldehyde group allows Schiff base formation for further derivatization .

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